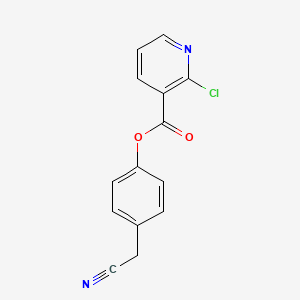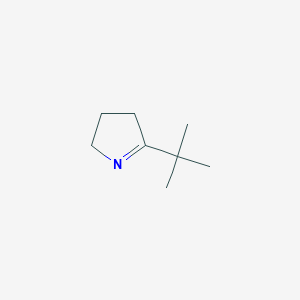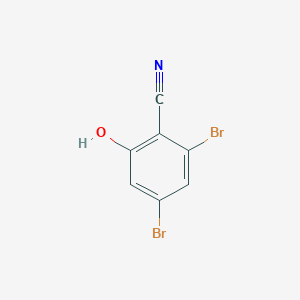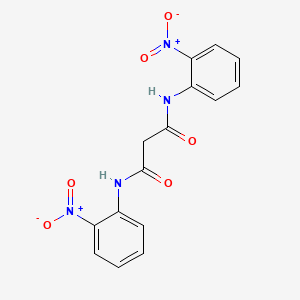
N,N'-bis(2-nitrophenyl)propanediamide
Descripción general
Descripción
“N,N’-bis(2-nitrophenyl)propanediamide”, also known as BNPP, is an organic compound with the chemical formula C15H12N4O6 . It has a molecular weight of 344.28 g/mol . The compound is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for “N,N’-bis(2-nitrophenyl)propanediamide” is N1,N~3~-bis (2-nitrophenyl)malonamide . The InChI code for this compound is 1S/C15H12N4O6/c20-14 (16-10-5-1-3-7-12 (10)18 (22)23)9-15 (21)17-11-6-2-4-8-13 (11)19 (24)25/h1-8H,9H2, (H,16,20) (H,17,21) .Physical and Chemical Properties Analysis
“N,N’-bis(2-nitrophenyl)propanediamide” has a melting point of 182-183°C . It is typically stored at room temperature .Aplicaciones Científicas De Investigación
Anion Recognition and Binding Studies
N,N'-bis(2-nitrophenyl)propanediamide and related compounds have been studied for their ability to recognize and bind anions. A study by Wagner-Wysiecka and Łukasik (2012) on the preparation of N,N'-diarylalkanediamides and their anion binding properties highlighted the effectiveness of these compounds in selective fluoride recognition (Wagner-Wysiecka & Łukasik, 2012).
Structural Aspects and Crystal Stability
The structural characteristics of this compound derivatives have been explored. Bustos, Alvarez‐Thon, and Baggio (2015) studied two α-dihydrazones, including a compound structurally similar to this compound, focusing on their crystal stability and intermolecular interactions, which are vital for understanding the material properties of these compounds (Bustos et al., 2015).
Electrochemical Reduction Processes
The electrochemical reduction of this compound has been a topic of interest. Lu (1997) investigated the electrodetosylation of N,N'-bis(o-tosylaminophenyl) propanediamide, a related compound, demonstrating the significance of the complexing effect of metal ions in the reduction process (Lu, 1997).
Synthesis and Characterization Techniques
Yun-chu (2002, 2004) focused on the synthesis of derivatives of this compound, including 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane and 2, 2-Bis (3-bromo-4-hydroxy-5-nitrophenyl) propane. These studies are essential for understanding the chemical synthesis and structural characterization of such compounds, which are crucial in scientific research (Yun-chu, 2002); (Yun-chu, 2004).
Enzymatic Hydrolysis and Biochemical Properties
The enzymatic hydrolysis of derivatives of this compound was studied by Kim Jung Hee (2000), providing insights into the biochemical properties and potential applications in biological systems (Kim Jung Hee, 2000).
Molecular Modelling and Biological Activity
The molecular modelling and biological activity of bisnaphthalimide derivatives, including N,N'-bis[2-(5-nitro-1,3-dioxo-2,3-dihydro-1H-benz[de]-isoquinolin-2-yl)]propane-2-ethanediamine, were explored by Filosa et al. (2009). These studies contribute to understanding the compound's potential as a DNA topoisomerase II inhibitor, showcasing its relevance in medicinal chemistry and drug design (Filosa et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N,N'-bis(2-nitrophenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6/c20-14(16-10-5-1-3-7-12(10)18(22)23)9-15(21)17-11-6-2-4-8-13(11)19(24)25/h1-8H,9H2,(H,16,20)(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESMHZVRTXLXHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396857 | |
| Record name | N~1~,N~3~-Bis(2-nitrophenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96331-35-0 | |
| Record name | N~1~,N~3~-Bis(2-nitrophenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


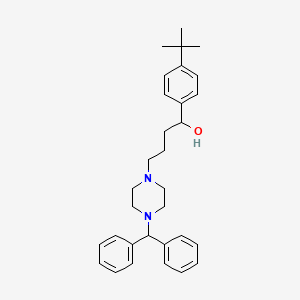
![(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3-hydroxy-2-(hydroxymethyl)-5,6-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1621827.png)
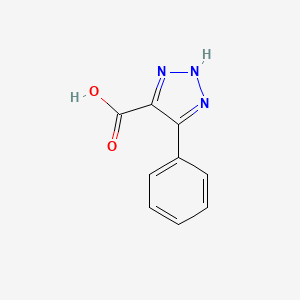
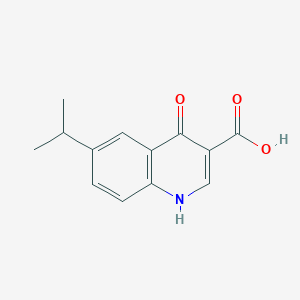




![Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate](/img/structure/B1621838.png)
